Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate is a synthetic organic compound characterized by its unique structure, which includes a prop-2-yn-1-yl group, a dichloro-fluorophenoxy moiety, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro-fluorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of prop-2-yn-1-al or prop-2-yn-1-oic acid.
Reduction: Formation of 5-(2,4-dichloro-6-fluorophenoxy)-2-aminobenzoate.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: Explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants or pests.
Material Science: Studied for its potential use in the synthesis of novel polymers or as a building block in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate depends on its specific application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
In Agrochemicals: It may interfere with essential biochemical pathways in plants or pests, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate can be compared with similar compounds such as:
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Prop-2-yn-1-yl 5-(2,4-difluorophenoxy)-2-nitrobenzoate: Contains an additional fluorine atom, which may enhance its stability and lipophilicity.
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-aminobenzoate: The nitro group is reduced to an amine, which may alter its chemical properties and biological activity.
Properties
CAS No. |
57729-29-0 |
---|---|
Molecular Formula |
C16H8Cl2FNO5 |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
prop-2-ynyl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H8Cl2FNO5/c1-2-5-24-16(21)11-8-10(3-4-14(11)20(22)23)25-15-12(18)6-9(17)7-13(15)19/h1,3-4,6-8H,5H2 |
InChI Key |
LQSJCHSPEGOTAC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.